

The Chemical Landscape of Kgp94: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Kgp94

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Kgp94**, a potent and selective inhibitor of cathepsin L. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of **Kgp94**, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Chemical Structure and Properties

Kgp94, with the IUPAC name 2-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide, is a thiosemicarbazone derivative. Its fundamental chemical and physical properties are summarized in the table below. The SMILES (Simplified Molecular Input Line Entry System) string for **Kgp94** is S=C(N/N=C(C1=CC(O)=CC=C1)\C2=CC(Br)=CC=C2)N.

Property	Value
Molecular Formula	C14H12BrN3OS
Molecular Weight	350.23 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Table 1: Chemical and Physical Properties of **Kgp94**.

Biological Activity and Mechanism of Action

Kgp94 is a potent, selective, and competitive inhibitor of cathepsin L, a lysosomal cysteine protease.[1] Upregulation and secretion of cathepsin L are strongly correlated with tumor progression, invasion, metastasis, and angiogenesis.[2]

Quantitative Biological Data

The biological efficacy of **Kgp94** has been quantified through various in vitro and in vivo studies. Key metrics are presented in the tables below.

Metric	Value	Cell Lines
IC50 (Cathepsin L)	189 nM	-
GI50 (Cytotoxicity)	26.9 µM	Various human cell lines

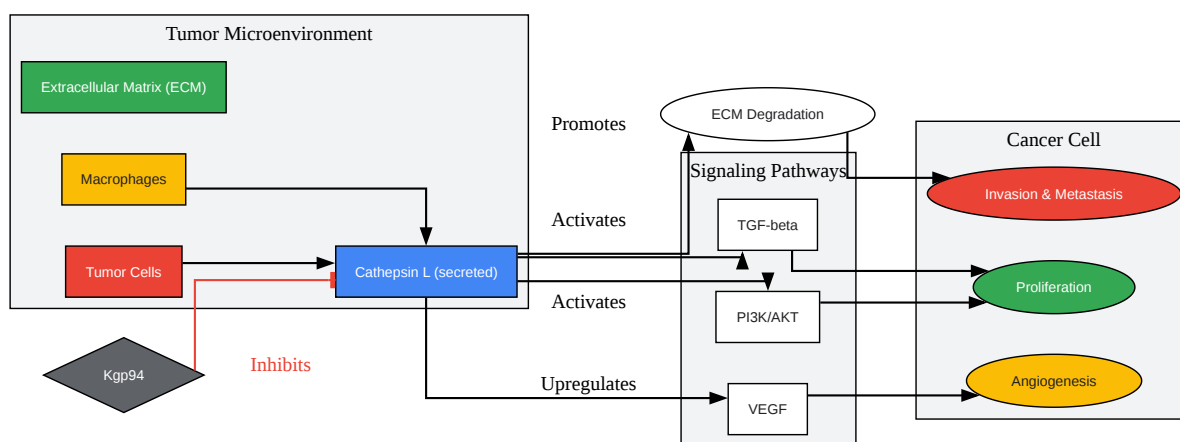
Table 2: In Vitro Inhibitory and Cytotoxic Concentrations of **Kgp94**. [3]

Cancer Model	Dosing Regimen	Key Findings
C3H Mammary Carcinoma	5-20 mg/kg, i.p. for 5-20 days	Significantly increased tumor growth time.[4][5]
SCCVII Carcinoma	10-20 mg/kg, i.p. for 1-20 days	Significant tumor growth delay at doses of 10.0 mg/kg or higher.[4][5]
Prostate Cancer Bone Metastasis	20 mg/kg, i.p. once daily for 3 days	Exhibited anti-metastatic and anti-bone resorptive efficacy.[3][4]

Table 3: In Vivo Efficacy of **Kgp94** in Murine Carcinoma Models.

Signaling Pathways

Kgp94 exerts its anti-cancer effects by inhibiting cathepsin L, which plays a crucial role in the tumor microenvironment. The secretion of cathepsin L by cancer cells and associated macrophages leads to the degradation of the extracellular matrix (ECM), a critical step in invasion and metastasis.[6] Furthermore, cathepsin L is implicated in signaling pathways that promote angiogenesis and cell proliferation, including the TGF- β , PI3K/AKT, and VEGF pathways. By inhibiting cathepsin L, **Kgp94** disrupts these processes.



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Kgp94 inhibits Cathepsin L, blocking ECM degradation and key signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of **Kgp94**'s biological effects.

Cathepsin L Inhibition Assay

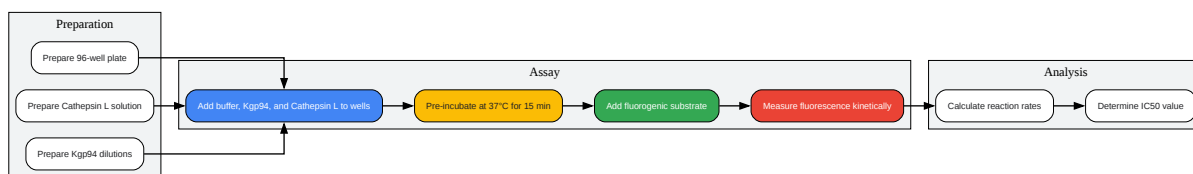
This fluorometric assay measures the enzymatic activity of cathepsin L in the presence of **Kgp94**.

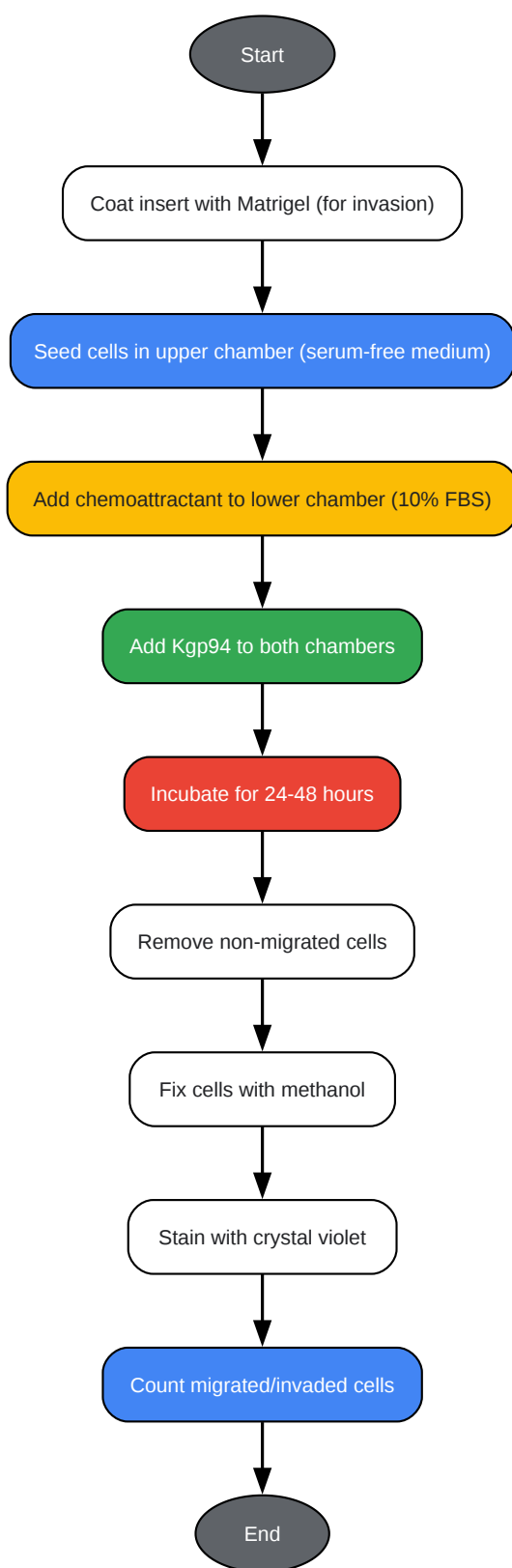
Materials:

- Recombinant human Cathepsin L
- **Kgp94**
- Assay Buffer (e.g., 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)
- Fluorogenic substrate (e.g., Z-FR-AMC)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **Kgp94** in the assay buffer.
- In the 96-well plate, add the assay buffer, **Kgp94** dilutions, and activated cathepsin L. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
- Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for at least 30 minutes.
- Calculate the rate of reaction for each concentration of **Kgp94** and determine the IC₅₀ value.





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